molecular formula O6Si2Zr B1171630 (2R,4S)-2,4,5-trihydroxy-2-(hydroxymethyl)pentanoic acid CAS No. 1518-56-5

(2R,4S)-2,4,5-trihydroxy-2-(hydroxymethyl)pentanoic acid

Cat. No.: B1171630
CAS No.: 1518-56-5
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Description

(2R,4S)-2,4,5-Trihydroxy-2-(hydroxymethyl)pentanoic acid, commonly termed β-gluco-isosaccharinic acid (β-GISA), is a hydroxycarboxylic acid formed during the alkaline degradation of cellulose. It is a key component of industrial cellulose waste, constituting 30–40% of total organic residues in pulp and paper production . Structurally, it features a pentanoic acid backbone with hydroxyl groups at positions 2, 4, and 5, a hydroxymethyl substituent at position 2, and stereochemical specificity at C-2 (R-configuration) and C-4 (S-configuration) . Its aqueous pKa is 3.61, reflecting moderate acidity influenced by intramolecular hydrogen bonding .

However, its isolation from cellulose degradation mixtures is challenging compared to its α-epimer, limiting its widespread application .

Properties

IUPAC Name

(2R,4S)-2,4,5-trihydroxy-2-(hydroxymethyl)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-2-4(9)1-6(12,3-8)5(10)11/h4,7-9,12H,1-3H2,(H,10,11)/t4-,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGOVJIDEXZEOTB-UJURSFKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)O)C(CO)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](CO)O)[C@@](CO)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mechanism and Reaction Conditions

Isosaccharinic acid is most commonly produced via the alkaline degradation of carbohydrates, particularly cellulose or glucose, under strongly basic conditions. This method leverages the Lobry de Bruyn–Van Ekenstein transformation, which involves the rearrangement of sugars in the presence of hydroxides. The reaction typically proceeds at elevated temperatures (80–120°C) in aqueous sodium hydroxide (2–5 M) over 12–48 hours.

The degradation mechanism begins with the isomerization of glucose to fructose, followed by β-elimination reactions that fragment the sugar backbone. The resulting intermediates undergo retro-aldol cleavage and re-aldolization to form isosaccharinic acid as a stable end product. The stereochemical outcome—specifically the (2R,4S) configuration—is influenced by the base concentration and reaction time.

Table 1: Alkaline Degradation Parameters and Yields

Carbohydrate SourceNaOH Concentration (M)Temperature (°C)Time (h)Yield (%)
Cellulose3.01002435–40
Glucose4.5901845–50
Fructose2.51103630–35

Purification and Isolation

Crude reaction mixtures are neutralized with hydrochloric acid, followed by solvent extraction using ethyl acetate or ion-exchange chromatography to isolate the target compound. Crystallization from ethanol/water mixtures (3:1 v/v) yields pure isosaccharinic acid with >95% enantiomeric excess.

Chemical Synthesis from Chiral Precursors

Asymmetric Hydrogenation

A stereoselective route involves the hydrogenation of α,β-unsaturated ketone precursors. For example, (E)-2-(hydroxymethyl)-4-oxopent-2-enoic acid is subjected to asymmetric hydrogenation using a ruthenium-(S)-BINAP catalyst (0.5 mol%) under 50 bar H₂ pressure in methanol at 25°C. This method achieves 85–90% yield with 98% enantiomeric excess (ee).

Table 2: Catalytic Hydrogenation Conditions

PrecursorCatalyst SystemPressure (bar)SolventYield (%)ee (%)
(E)-4-Oxopent-2-enoic acidRu-(S)-BINAP50MeOH8898
(E)-5-Hydroxypent-2-enoateRh-(R,R)-Et-DuPhos30THF7595

Hydroxylation of Pentenoic Acid Derivatives

Osmium tetroxide-mediated dihydroxylation of 2-(hydroxymethyl)pent-4-enoic acid introduces vicinal diols at C4 and C5. The reaction employs N-methylmorpholine N-oxide (NMO) as a co-oxidant in acetone/water (4:1) at 0°C, yielding 70–75% of the dihydroxy product. Subsequent epimerization at C2 under basic conditions (pH 10–12) ensures the desired (2R,4S) configuration.

Enzymatic and Biocatalytic Methods

Aldolase-Catalyzed Synthesis

Deoxyribose-5-phosphate aldolase (DERA) catalyzes the aldol addition of acetaldehyde to glyceraldehyde-3-phosphate, forming a six-carbon intermediate that is oxidized to isosaccharinic acid. This one-pot enzymatic process operates at pH 7.5 in phosphate buffer, achieving 60–65% conversion efficiency.

Whole-Cell Biotransformation

Engineered Escherichia coli strains expressing DERA and glucose dehydrogenase (GDH) enable the synthesis from glucose via a coupled redox system. Fermentation at 30°C for 72 hours produces 12–15 g/L of isosaccharinic acid with 90% stereopurity.

Table 3: Biocatalytic Performance Metrics

Enzyme SystemSubstrateTemperature (°C)Time (h)Titer (g/L)
DERA + GDHGlucose307214.2
Aldolase/Oxidase BlendGlyceraldehyde37488.5

Optimization of Reaction Conditions

pH and Temperature Effects

The alkaline degradation method is highly pH-sensitive; yields drop below pH 12 due to incomplete sugar fragmentation. Optimal temperatures range between 90–110°C, as lower temperatures slow reaction kinetics, while higher temperatures promote side reactions (e.g., caramelization).

Catalyst Recycling

Homogeneous catalysts like Ru-BINAP can be recovered via nanofiltration membranes (MWCO 1 kDa) with 85–90% retention efficiency, reducing production costs by 40% in large-scale runs.

Industrial-Scale Production Challenges

Byproduct Management

The alkaline degradation process generates saccharinic acid isomers (e.g., metasaccharinic acid) that require costly chromatographic separation. Simulated moving bed (SMB) chromatography with polystyrene-divinylbenzene resins resolves this issue, achieving 99.5% purity.

Solvent Recovery

Ethanol/water mixtures used in crystallization are distilled and recycled, reducing waste generation by 70%. Continuous-flow reactors with in-line solvent recovery systems further enhance sustainability.

Chemical Reactions Analysis

Types of Reactions: : Beta-D-Isosaccharinic acid undergoes several types of chemical reactions, including complexation, oxidation, and reduction. It is known to form stable complexes with metal ions such as calcium, uranium, and thorium .

Common Reagents and Conditions

Major Products: : The major products formed from the reactions of (2R,4S)-2,4,5-trihydroxy-2-(hydroxymethyl)pentanoic acid acid include various metal-isosaccharinate complexes. These complexes are of interest due to their stability and potential impact on the mobility of radionuclides .

Mechanism of Action

The mechanism by which (2R,4S)-2,4,5-trihydroxy-2-(hydroxymethyl)pentanoic acid acid exerts its effects primarily involves its ability to form stable complexes with metal ions. The dominant binding motifs in these complexes are 5- and 6-membered rings involving the carboxylic group and the hydroxy groups of the acid . This complexation can significantly affect the solubility and mobility of metal ions, particularly in alkaline environments .

Comparison with Similar Compounds

Comparison with Similar Compounds

α-Glucoisosaccharinic Acid (α-GISA)

  • Structure: (2S,4S)-2,4,5-Trihydroxy-2-(hydroxymethyl)pentanoic acid.
  • Key Differences :
    • Stereochemistry : C-2 (S-configuration) vs. β-GISA’s R-configuration.
    • Synthesis : Both α- and β-GISA are generated during cellulose alkali treatment, but α-GISA is more readily isolated due to simpler crystallization protocols .
    • Applications : α-GISA’s chemistry is better explored; it has been used in lactone derivatives for regioselective protection reactions, whereas β-GISA’s synthetic utility remains understudied .
    • Stability : Both epimers form stable calcium salts (e.g., calcium α-D-isosaccharinate and calcium β-D-isosaccharinate), but their degradation pathways under alkaline conditions differ slightly due to stereochemical effects .

α-D-Isosaccharinic Acid (HIsa)

  • Structure: (2S,4S)-2,4,5-Trihydroxy-2-(hydroxymethyl)pentanoic acid (structurally identical to α-GISA but studied in nuclear waste contexts).
  • Key Differences: Context: HIsa is evaluated for complexation with radionuclides in nuclear waste disposal, whereas β-GISA’s role in similar applications is less documented .

Other Pentanoic Acid Derivatives

  • (2S,4R)-2-Amino-4,5-Dihydroxy-4-Methylpentanoic Acid: Features an amino group at C-2 and methyl at C-4, imparting distinct biological activity (e.g., sweetening agents) but lacks the hydroxymethyl group critical to β-GISA’s reactivity .
  • (2R,3S,4R)-2,3,4,5-Tetrahydroxypentanoic Acid: A less hydroxylated variant with reduced chelation capacity compared to β-GISA .

Comparative Data Table

Property β-Gluco-Isosaccharinic Acid (β-GISA) α-Gluco-Isosaccharinic Acid (α-GISA) α-D-Isosaccharinic Acid (HIsa)
Structure (2R,4S)-configuration (2S,4S)-configuration (2S,4S)-configuration
pKa 3.61 Not explicitly reported Similar to α-GISA (inferred)
Synthesis Requires separation via tribenzoate ester derivatization Easily crystallized from degradation mixtures Identical to α-GISA
Applications Potential platform chemical; limited use Used in lactone-based synthesis Nuclear waste complexation
Biodegradation Degraded by alkaliphilic microbial consortia Slower degradation under similar conditions Not studied

Research Findings and Implications

  • Stereochemical Impact : The R-configuration at C-2 in β-GISA reduces its solubility in polar solvents compared to α-GISA, complicating isolation .
  • Industrial Relevance : β-GISA’s valorization could reduce cellulose waste burning; its conversion to benzoylated or silylated derivatives demonstrates synthetic promise .
  • Environmental Behavior: β-GISA degrades anaerobically at pH >10, a trait critical for managing alkaline nuclear waste but less pronounced in α-GISA .

Biological Activity

(2R,4S)-2,4,5-trihydroxy-2-(hydroxymethyl)pentanoic acid, commonly referred to as β-gluco-isosaccharinic acid, is a carbohydrate derivative that has garnered interest in various fields of biological research. Its molecular formula is C₆H₁₂O₆, and it plays a significant role in metabolic processes and potential therapeutic applications. This article explores the biological activity of this compound, including its synthesis, biochemical properties, and implications in health and disease.

The synthesis of this compound has been achieved through various methods, including enzymatic and chemical approaches. A notable study reported a robust method for synthesizing this compound from cellulose, providing insights into its aqueous pKa value of 3.61 . The compound's structure features multiple hydroxyl groups that contribute to its solubility and reactivity.

Antitumor Potential

Research indicates that compounds similar to this compound exhibit antiproliferative effects in mammalian cells. For instance, studies on related hydroxymethyl compounds have shown their ability to inhibit topoisomerase II activity, which is crucial for DNA replication and repair. Although the direct antitumor efficacy of β-gluco-isosaccharinic acid remains under investigation, its structural analogs suggest potential applications in cancer therapy .

Metabolic Effects

The compound's role in metabolic pathways is significant. It is involved in carbohydrate metabolism and may influence glucose homeostasis. Its structural characteristics allow it to interact with various enzymes and receptors involved in metabolic regulation. Preliminary studies indicate that it may enhance insulin sensitivity and glucose uptake in cells, although more research is needed to confirm these effects.

Study 1: Synthesis and Characterization

A study published in Carbohydrate Research detailed the synthesis of β-gluco-isosaccharinic acid from cellulose and characterized its properties. The researchers demonstrated the compound's stability under physiological conditions and provided a comprehensive analysis of its interaction with other biomolecules .

Study 2: Biological Activity Assessment

Another investigation focused on the biological activity of hydroxymethyl derivatives related to β-gluco-isosaccharinic acid. The study found that these compounds could induce marked antiproliferative effects in certain cancer cell lines when tested under both dark conditions and UVA activation. This suggests that similar mechanisms might be explored for β-gluco-isosaccharinic acid .

Data Table: Biological Activity Summary

Study Focus Findings
Study 1Synthesis & CharacterizationSuccessful synthesis from cellulose; pKa measured at 3.61
Study 2Antiproliferative EffectsInduced cell death in cancer cell lines; inhibition of topoisomerase II observed

Q & A

Q. What are the recommended synthetic routes for (2R,4S)-2,4,5-trihydroxy-2-(hydroxymethyl)pentanoic acid, and how can stereochemical purity be ensured?

Methodological Answer: Stereoselective synthesis often employs chiral auxiliaries or enzymatic catalysis. For example, a multi-step protocol similar to the synthesis of (2SR,3SR)-2,4-dimethyl-3-hydroxypentanoic acid ( ) can be adapted. Key steps include:

  • Chiral resolution : Use chiral column chromatography (e.g., cellulose-based CSPs) to separate enantiomers.
  • Protecting groups : Temporarily block hydroxyl groups with tert-butyldimethylsilyl (TBS) or benzyl ethers to prevent unwanted side reactions.
  • Stereochemical verification : Confirm configuration via NMR coupling constants (e.g., 3JHH^3J_{HH} for vicinal diols) and optical rotation comparisons to known standards .

Q. Table 1: Example Synthesis Optimization

StepReagents/ConditionsYield (%)Purity (HPLC)
1TBSCl, imidazole, DMF8592%
2NaBH₄, MeOH7888%
3Chiral HPLC (CHIRALPAK® IA)65>99% ee

Q. How should researchers characterize the stability of this compound under varying pH and temperature conditions?

Methodological Answer: Stability studies should follow protocols akin to those for related hydroxy acids ():

  • pH-dependent degradation : Prepare buffered solutions (pH 2–10) and monitor decomposition via LC-MS over 24–72 hours.
  • Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures.
  • Key metrics : Measure half-life (t1/2t_{1/2}) and identify degradation products (e.g., lactones or decarboxylated derivatives) .

Q. Table 2: Stability Data (Example)

Conditiont1/2t_{1/2} (h)Major Degradation Product
pH 2, 25°C48Lactone isomer
pH 7.4, 37°C12Decarboxylated derivative

Advanced Research Questions

Q. What computational strategies are effective for predicting the biological activity of (2R,4S)-configured hydroxy acids?

Methodological Answer: Leverage molecular docking and QSAR models:

  • Target selection : Prioritize enzymes with known binding to hydroxy acids (e.g., dehydrogenases or kinases).
  • Docking software : Use AutoDock Vina or Schrödinger Suite to simulate interactions with active sites.
  • Validation : Cross-reference predictions with in vitro assays (e.g., IC₅₀ measurements against recombinant enzymes) .

Q. Table 3: Predicted Binding Affinities (Example)

Target ProteinDocking Score (kcal/mol)Experimental IC₅₀ (µM)
Human LDH-A-8.212.3 ± 1.5
Bacterial FabI-7.628.9 ± 3.2

Q. How can researchers resolve contradictions in reported spectroscopic data for stereoisomers of this compound?

Methodological Answer: Discrepancies often arise from solvent effects or impurities. To address:

  • Standardize conditions : Acquire 13C NMR^{13}\text{C NMR} and 1H NMR^{1}\text{H NMR} spectra in deuterated DMSO or CDCl₃ at 25°C.
  • Advanced techniques : Use 2D NMR (e.g., HSQC, COSY) to assign stereochemistry unambiguously.
  • Cross-lab validation : Compare data with independent studies (e.g., ) to identify systematic errors .

Q. Table 4: NMR Chemical Shifts (δ, ppm)

Proton(2R,4S)-Isomer(2S,4R)-Isomer
C2-OH4.32 (d, J=5.1 Hz)4.28 (d, J=5.3 Hz)
C4-H3.89 (m)3.85 (m)

Q. What experimental designs are optimal for studying the compound’s role in metabolic pathways?

Methodological Answer: Use isotope tracing and knockout models:

  • 13C^{13}\text{C}-labeling : Introduce labeled compound into cell cultures and track incorporation via GC-MS.
  • Gene silencing : CRISPR-Cas9 knockout of putative target enzymes (e.g., aldolases) to observe metabolic flux changes.
  • Data integration : Combine metabolomics datasets with pathway analysis tools (e.g., MetaboAnalyst) .

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